5-氯嘧啶-2-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

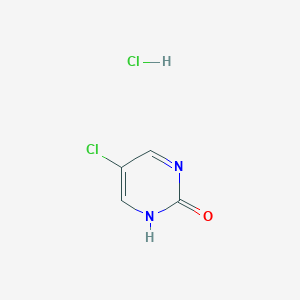

5-Chloropyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2O . Its average mass is 166.993 Da and its monoisotopic mass is 165.970062 Da . It is also known by other names such as 5-chloro-2 (1H)-PYRIMIDONE hydrochloride .

Molecular Structure Analysis

The molecular structure of 5-Chloropyrimidin-2-ol hydrochloride consists of 4 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

5-Chloropyrimidin-2-ol hydrochloride has a density of 1.5±0.1 g/cm3 . It has a boiling point of 345.2±34.0 °C at 760 mmHg . The compound has a molar refractivity of 29.2±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学研究应用

Mitotic Inhibition

5-Chloropyrimidin-2-ol hydrochloride exhibits mitotic inhibition properties, which means it can prevent cells from dividing. This is particularly useful in cancer research where controlling the proliferation of cancer cells is a primary goal. The compound’s ability to induce metaphase arrest makes it valuable for studying cell cycle dynamics and the effects of mitotic inhibitors on cancer cells .

Alcohol Dehydrogenase Inhibition

This compound acts as an inhibitor of horse liver alcohol dehydrogenase , an enzyme that plays a crucial role in the metabolism of alcohols in the body. By inhibiting this enzyme, researchers can study the metabolic pathways of alcohol and its implications on diseases related to alcohol consumption .

Synthesis of Pyrimidine Derivatives

5-Chloropyrimidin-2-ol hydrochloride serves as an educt for synthesizing various pyrimidine derivatives. These derivatives are significant in pharmaceuticals and agrochemicals, providing a basis for developing new drugs and pesticides .

Organic Synthesis

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents allows for the creation of a wide range of organic compounds, which can have applications in material science and drug development .

Pharmacological Research

Due to its structural similarity to naturally occurring nucleotides, 5-Chloropyrimidin-2-ol hydrochloride is used in pharmacological research to develop analogs that can interfere with DNA or RNA synthesis. This has potential applications in antiviral and anticancer therapies .

Chemical Biology

In chemical biology, this compound can be used to study protein interactions with DNA, as it can be incorporated into oligonucleotides that bind to specific proteins. This helps in understanding the mechanisms of gene regulation and protein-DNA interactions .

Material Science

The chemical properties of 5-Chloropyrimidin-2-ol hydrochloride make it suitable for use in material science, particularly in the development of organic semiconductors and other electronic materials. Its ability to form stable structures is key in creating new materials with desirable electronic properties .

Analytical Chemistry

As a standard in analytical chemistry, this compound can be used to calibrate instruments or as a reference material in various chemical analyses. Its well-defined properties ensure accuracy and precision in measurements .

作用机制

安全和危害

属性

IUPAC Name |

5-chloro-1H-pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLWQORZOWPFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42748-90-3 |

Source

|

| Record name | 5-chloropyrimidin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)

![Benzo[H]quinolin-4-amine](/img/structure/B1252282.png)

![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)

![(1R,4aR,6aR,7R,9aR)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid](/img/structure/B1252286.png)

![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)